Home > Products > Screening Compounds P91252 > Dihydromethysticin
Dihydromethysticin - 6581-46-0

Dihydromethysticin

Catalog Number: EVT-401118
CAS Number: 6581-46-0
Molecular Formula: C15H16O5
Molecular Weight: 276.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydromethysticin (DHM) is a natural product classified as a kavalactone. It is primarily found in the roots of the kava plant (Piper methysticum), a plant native to the Pacific Islands. [, , , ] Kavalactones, including DHM, are of scientific interest due to their various biological activities, such as anxiolytic, analgesic, and muscle relaxant effects. [, , ] DHM is increasingly gaining attention in research for its potential anticancer, antioxidant, and anti-inflammatory properties. [, , , , , ]

Methysticin

    Desmethoxyyangonin

      Kavain

        Dihydrokavain

        • Relevance: Dihydrokavain is structurally very similar to kavain, with the main difference being the saturation of the double bond in the lactone ring, a feature it shares with dihydromethysticin. While both dihydrokavain and dihydromethysticin exhibit inhibitory activity on platelet MAO-B, dihydrokavain shows weaker potency. [] Furthermore, dihydrokavain does not display the same potent chemopreventive activity against NNK-induced lung tumorigenesis observed in dihydromethysticin. []

        Yangonin

        • Relevance: Yangonin shares structural similarities with dihydromethysticin, both featuring a lactone ring and an aromatic substituent. While both compounds demonstrate inhibitory activity against platelet MAO-B, yangonin displays significantly higher potency than dihydromethysticin. [] Unlike dihydromethysticin, yangonin exhibits phototoxic potential, generating reactive oxygen species upon UVA irradiation. []

        5,6-Dehydrokavain

          Flavokawain A

          • Relevance: Although structurally distinct from dihydromethysticin (a kavalactone), flavokawain A is relevant due to its presence in kava and potential contribution to kava-drug interactions. Notably, both flavokawain A and dihydromethysticin have been implicated in modulating drug metabolism, though through different mechanisms. [, ] While dihydromethysticin primarily affects CYP enzyme activity, flavokawain A, along with flavokawain B, has been linked to the potentiation of acetaminophen-induced hepatotoxicity. [] This highlights the complex nature of kava's effects, potentially involving various mechanisms and compounds.

          Flavokawain B

          • Relevance: While structurally different from dihydromethysticin, flavokawain B is relevant due to its co-occurrence in kava and potential contribution to kava's overall pharmacological profile. Both compounds have been implicated in kava's ability to modulate drug metabolism. [, ] Notably, flavokawain B, along with flavokawain A, has been associated with the potentiation of acetaminophen-induced hepatotoxicity, while dihydromethysticin primarily impacts CYP enzyme activity. [] This difference highlights the complex interplay of kava's constituents and their potential for interactions.

          (±)-Dihydromethysticin

          • Relevance: Both the racemic mixture and the naturally occurring enantiomer demonstrate comparable efficacy in reducing O6-methylguanine levels and inhibiting NNK-induced lung tumorigenesis in A/J mice. [] This suggests that the specific stereochemistry at the chiral center of dihydromethysticin might not be crucial for its chemopreventive activity in this specific context.
          • Relevance: While not as well-studied as dihydromethysticin, 11-hydroxy-12-methoxydihydrokavain is relevant because it exemplifies the structural diversity of kavalactones. Its presence in kava extracts underscores the complexity of these botanical preparations and the potential for synergistic or antagonistic effects among its constituents. []

          12-Hydroxy-5,6-dehydrokavain

          • Relevance: 12-Hydroxy-5,6-dehydrokavain is relevant as a metabolite of a structurally related kavalactone, indicating potential metabolic pathways of dihydromethysticin. [, ] Its detection in hair samples of kava consumers demonstrates its potential as a biomarker for kava consumption. [, ]

          12-Hydroxykavain

          • Relevance: Although not directly studied alongside dihydromethysticin, 12-hydroxykavain serves as an example of potential metabolic transformations of kavalactones. [] Its identification highlights the importance of understanding kavalactone metabolism and the potential for the formation of active or inactive metabolites.
          • Relevance: While not directly investigated in conjunction with dihydromethysticin, its identification as a metabolite in kava consumers emphasizes the potential for metabolic transformations of kavalactones and the importance of understanding their pharmacokinetic profiles. []
          • Relevance: PCN serves as a positive control in studies investigating the mechanism of CYP3A23 induction by dihydromethysticin. [] Unlike dihydromethysticin, PCN strongly activates the pregnane X receptor (PXR), a nuclear receptor involved in regulating drug metabolism. This difference suggests that dihydromethysticin may induce CYP3A23 through a PXR-independent or indirectly PXR-mediated mechanism. []

          5,7-Dimethoxyflavanone

          • Relevance: While structurally distinct from dihydromethysticin, the identification of 5,7-dimethoxyflavanone emphasizes the chemical diversity of kava extracts and the potential for synergistic or antagonistic effects among its constituents. [, ] This highlights the need to consider the complete phytochemical profile when investigating the pharmacological effects of kava.

          Alpinetin

          • Relevance: Although structurally different from dihydromethysticin, alpinetin contributes to the overall pharmacological profile of kava extracts. [] Its identification underscores the complexity of kava's composition and the need to consider potential synergistic or antagonistic interactions among its various constituents.

          Isosakuranetin

          • Relevance: Though structurally different from dihydromethysticin, the identification of isosakuranetin further emphasizes the chemical complexity of kava extracts. [] Understanding the complete phytochemical profile of kava is crucial for fully elucidating its pharmacological effects and potential interactions.

          Matteucinol

          • Relevance: Despite its distinct structure from dihydromethysticin, the presence of matteucinol highlights the chemical complexity of kava extracts. [, ] The combined effects of various constituents like matteucinol need to be considered when investigating the pharmacological properties of kava.

          2′,4′-Dihydroxy-6′-methoxydihydrochalcone

          • Relevance: While structurally different from dihydromethysticin, the identification of 2′,4′-dihydroxy-6′-methoxydihydrochalcone further emphasizes the chemical diversity within kava extracts. [] Understanding this complexity is essential for fully comprehending the potential synergistic or antagonistic effects of kava's constituents.
          • Relevance: Though structurally distinct from dihydromethysticin, the identification of 5-Hydroxy-4′,7-dimethoxyflavanone highlights the chemical diversity of kava extracts. [, ] Investigating the potential synergistic or antagonistic interactions between kavalactones like dihydromethysticin and other constituents like this flavanone is crucial for understanding kava's overall pharmacological effects.
          Synthesis Analysis

          Methods and Technical Details

          The synthesis of dihydromethysticin can be achieved through various methods. One notable approach involves the use of yeast for the reduction of precursor compounds to produce both enantiomers of dihydromethysticin with high enantiomeric excess. This biotransformation method utilizes specific strains of yeast to facilitate the conversion of starting materials into the desired compound under controlled conditions .

          Another method includes chemical synthesis involving reactions such as nucleophilic additions and reductions. For instance, a general synthetic route may involve the reaction of an aldehyde with a suitable nucleophile in the presence of a reducing agent to yield dihydromethysticin .

          Technical Details

          • Reagents: Common reagents include n-butyllithium, methanol, and various aldehydes.
          • Conditions: Reactions are typically performed under an inert atmosphere to prevent oxidation and may require specific temperatures and stirring times.
          • Purification: Products are often purified using techniques such as flash chromatography or high-performance liquid chromatography (HPLC) to obtain pure dihydromethysticin .
          Chemical Reactions Analysis

          Reactions and Technical Details

          Dihydromethysticin undergoes several chemical reactions that can modify its structure or facilitate its functionalization. Key reactions include:

          • Reduction Reactions: Dihydromethysticin can be reduced to form other kavalactones or derivatives.
          • Hydrolysis: Under acidic or basic conditions, dihydromethysticin may hydrolyze, leading to the formation of simpler phenolic compounds.
          • Nucleophilic Additions: The presence of carbonyl groups in its structure allows for nucleophilic attack by various reagents, which can lead to diverse derivatives useful in medicinal chemistry .
          Mechanism of Action

          Process and Data

          Dihydromethysticin exerts its effects primarily through modulation of neurotransmitter systems. It is known to act as an agonist at the Toll-like receptor, which plays a role in immune response regulation. Additionally, it influences gamma-aminobutyric acid (GABA) receptors, promoting anxiolytic effects by enhancing inhibitory neurotransmission in the central nervous system .

          Research suggests that dihydromethysticin may also affect serotonin pathways, contributing to mood regulation and potential antidepressant effects. Its mechanisms are still under investigation, but preliminary studies indicate a multifaceted interaction with various neurochemical pathways .

          Physical and Chemical Properties Analysis

          Physical Properties

          • Appearance: Dihydromethysticin typically appears as a pale yellow or white crystalline solid.
          • Solubility: It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.

          Chemical Properties

          • Melting Point: The melting point ranges around 100–102 °C.
          • Optical Activity: Dihydromethysticin exhibits optical rotation, indicating its chiral nature; specific rotations can vary based on concentration and solvent used during measurement.

          These properties are essential for understanding the compound's behavior in biological systems and its potential applications in pharmaceuticals .

          Applications

          Scientific Uses

          Dihydromethysticin has garnered interest for its potential applications in various fields:

          • Pharmacology: Investigated for its anxiolytic, sedative, and muscle relaxant properties.
          • Traditional Medicine: Used in herbal remedies for anxiety and stress relief.
          • Research: Studied for its effects on neurotransmitter systems, providing insights into new therapeutic approaches for anxiety disorders and depression.
          Mechanistic Pathways of Dihydromethysticin (DHM) in Xenobiotic Metabolism

          Aryl Hydrocarbon Receptor (AhR)-Mediated Induction of Cytochrome P450 Enzymes

          Dihydromethysticin (DHM) functions as a potent ligand and activator of the aryl hydrocarbon receptor (AhR), a transcription factor central to xenobiotic metabolism. Upon binding, DHM triggers AhR nuclear translocation and dimerization with ARNT (AhR nuclear translocator). This complex binds to xenobiotic response elements (XREs) in promoter regions of cytochrome P450 (CYP) genes, notably CYP1A1 and CYP1A2 [3] [10]. Induction is concentration-dependent, as demonstrated in hepatic in vitro models:

          • In Hepa1c1c7 cells, DHM (10 µM) elevated CYP1A1 mRNA by >20-fold [3].
          • Primary rat hepatocytes treated with dietary-relevant DHM concentrations (0.05–1 mg/g) showed dose-dependent increases in CYP1A1/2 enzymatic activity (e.g., ethoxyresorufin-O-deethylase activity) [1].

          Molecular docking studies reveal DHM’s high-affinity binding to the AhR PAS-B domain, facilitated by hydrophobic interactions and structural complementarity with the receptor’s ligand-binding pocket [3] [6]. This distinguishes DHM from weaker AhR agonists like yangonin or dihydrokavain (DHK) [3]. AhR-dependent induction is confirmed via antagonist (e.g., CH223191) and genetic-knockout experiments: AhR /  cells exhibit blunted CYP1A responses to DHM [3] [7].

          Table 1: DHM-Mediated Induction of CYP Enzymes via AhR Activation

          Experimental ModelDHM ConcentrationInduction Fold-ChangeKey Effector EnzymesMechanistic Validation
          Hepa1c1c7 cells10 µM>20x CYP1A1 mRNACYP1A1Blocked by AhR antagonist CH223191
          Primary rat hepatocytes0.2–1 mg/g diet3.5x CYP1A2 activityCYP1A1, CYP1A2Lost in AhR /  hepatocytes
          C57BL/6 mouse liver1 mg/g diet2.8x CYP1A½ activityCYP1A1, CYP1A2Correlated with nuclear AhR translocation

          Modulation of UDP-Glucuronosyltransferase (UGT) Activity in NNAL Detoxification

          DHM enhances detoxification of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) through UDP-glucuronosyltransferase (UGT)-mediated conjugation. NNK is metabolized to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which undergoes glucuronidation to form NNAL-O-glucuronide (NNAL-Gluc)—a stable, excretable metabolite [1] [5]. DHM treatment significantly increases the urinary NNAL-Gluc/free NNAL ratio:

          • In female A/J mice, dietary DHM (1 mg/g) elevated this ratio by 4.2-fold, reducing pulmonary NNAL-DNA adducts (e.g., O⁶-methylguanine) by >90% [1].
          • UGT isoforms implicated include UGT1A9 and UGT2B7, which are regulated via AhR-dependent and independent pathways [5] [8].

          This detoxification pathway competitively diverts NNAL from cytochrome P450-mediated bioactivation, which generates DNA-damaging alkyl diazohydroxides [1]. DHM’s upregulation of UGTs thus represents a chemopreventive mechanism against tobacco-induced lung carcinogenesis.

          Competitive Inhibition of CYP2C9 and Implications for Herb-Drug Interactions

          Despite inducing CYP1A enzymes, DHM acts as a direct inhibitor of CYP2C9—a major phase I enzyme metabolizing 15% of clinical drugs (e.g., warfarin, phenytoin). Kinetic analyses using human liver microsomes demonstrate:

          • DHM inhibits CYP2C9-mediated diclofenac 4′-hydroxylation with an IC₅₀ of 14.8 µM and Kᵢ of 9.24 µM [5] [9].
          • Inhibition follows a competitive mechanism, where DHM binds reversibly to the enzyme’s active site, blocking substrate access [5].

          Table 2: DHM's Multi-Target Effects in Carcinogen Detoxification and Drug Interactions

          Target SystemDHM ActivityFunctional ConsequenceClinical Relevance
          AhR/CYP1AAgonist/InducerEnhanced metabolism of procarcinogens (e.g., BaP)Chemoprevention; potential pro-carcinogen activation
          UGTs (e.g., 1A9, 2B7)UpregulationNNAL glucuronidation and excretionBlockade of tobacco-induced DNA damage
          CYP2C9Competitive inhibitorReduced clearance of CYP2C9 substrates (e.g., warfarin)Risk of herb-drug interactions and toxicity

          This poses significant herb-drug interaction (HDI) risks:

          • Narrow-therapeutic-index drugs: Coadministration with DHM-containing supplements could elevate plasma levels of warfarin (increasing hemorrhage risk) or sulfonylureas (causing hypoglycemia) [5] [9].
          • Irreversible inhibition: Unlike time-dependent inhibitors (e.g., clopidogrel), DHM’s competitive inhibition is acute but reversible upon discontinuation [9].

          AhR-Independent Mechanisms in Carcinogen Blockade

          DHM exhibits chemopreventive effects partially decoupled from AhR signaling. Key evidence includes:

          • In Ahr /  C57BL/6 mice, dietary DHM (1 mg/g) reduced pulmonary O⁶-methylguanine (O⁶-mG)—a mutagenic DNA adduct derived from NNK—by 75%, comparable to reductions in Ahr⁺/⁻ mice [1].
          • NNAL glucuronidation (urinary NNAL-Gluc ratio) increased similarly in both strains, confirming AhR-independent UGT induction [1].

          Alternative pathways include:

          • Constitutive androstane receptor (CAR) or pregnane X receptor (PXR) activation: These nuclear receptors regulate overlapping UGT and GST subsets [5] [8].
          • Direct enzyme modulation: DHM may allosterically enhance UGT activity without transcriptional upregulation [1].This redundancy ensures robust carcinogen detoxification even when AhR is genetically or chemically impaired.

          Properties

          CAS Number

          6581-46-0

          Product Name

          Dihydromethysticin

          IUPAC Name

          2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one

          Molecular Formula

          C15H16O5

          Molecular Weight

          276.28 g/mol

          InChI

          InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3

          InChI Key

          RSIWXFIBHXYNFM-UHFFFAOYSA-N

          SMILES

          COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3

          Canonical SMILES

          COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3

          Product FAQ

          Q1: How Can I Obtain a Quote for a Product I'm Interested In?
          • To receive a quotation, send us an inquiry about the desired product.
          • The quote will cover pack size options, pricing, and availability details.
          • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
          • Quotations are valid for 30 days, unless specified otherwise.
          Q2: What Are the Payment Terms for Ordering Products?
          • New customers generally require full prepayment.
          • NET 30 payment terms can be arranged for customers with established credit.
          • Contact our customer service to set up a credit account for NET 30 terms.
          • We accept purchase orders (POs) from universities, research institutions, and government agencies.
          Q3: Which Payment Methods Are Accepted?
          • Preferred methods include bank transfers (ACH/wire) and credit cards.
          • Request a proforma invoice for bank transfer details.
          • For credit card payments, ask sales representatives for a secure payment link.
          • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
          Q4: How Do I Place and Confirm an Order?
          • Orders are confirmed upon receiving official order requests.
          • Provide full prepayment or submit purchase orders for credit account customers.
          • Send purchase orders to sales@EVITACHEM.com.
          • A confirmation email with estimated shipping date follows processing.
          Q5: What's the Shipping and Delivery Process Like?
          • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
          • You can use your FedEx account; specify this on the purchase order or inform customer service.
          • Customers are responsible for customs duties and taxes on international shipments.
          Q6: How Can I Get Assistance During the Ordering Process?
          • Reach out to our customer service representatives at sales@EVITACHEM.com.
          • For ongoing order updates or questions, continue using the same email.
          • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

          Quick Inquiry

           Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.